2,4-Difluorophenyl 4-hexylcyclohexane-1-carboxylate
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Overview
Description
2,4-Difluorophenyl 4-hexylcyclohexane-1-carboxylate is an organic compound characterized by the presence of a difluorophenyl group attached to a cyclohexane ring, which is further substituted with a hexyl chain and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluorophenyl 4-hexylcyclohexane-1-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorophenyl 4-hexylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,4-Difluorophenyl 4-hexylcyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Difluorophenyl 4-hexylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenyl isocyanate: Another fluorinated compound with similar structural features.
2,4-Difluorophenyl ethanamine: A related compound with a different functional group.
Uniqueness
2,4-Difluorophenyl 4-hexylcyclohexane-1-carboxylate is unique due to its combination of a difluorophenyl group, a cyclohexane ring, and a hexyl chain. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications.
Properties
CAS No. |
89203-81-6 |
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Molecular Formula |
C19H26F2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(2,4-difluorophenyl) 4-hexylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C19H26F2O2/c1-2-3-4-5-6-14-7-9-15(10-8-14)19(22)23-18-12-11-16(20)13-17(18)21/h11-15H,2-10H2,1H3 |
InChI Key |
GIZBCFBLMCVUIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(CC1)C(=O)OC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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